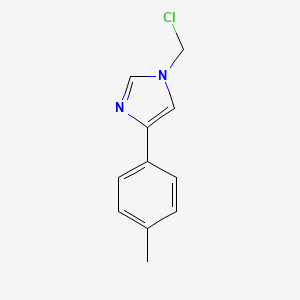

![molecular formula C9H8FNS B2737869 3-[(2-Fluorophenyl)sulfanyl]propanenitrile CAS No. 51932-76-4](/img/structure/B2737869.png)

3-[(2-Fluorophenyl)sulfanyl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

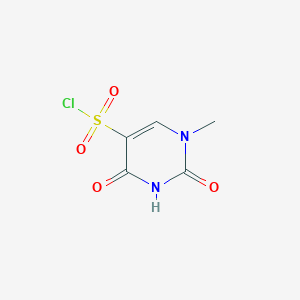

“3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is an organic compound with the molecular formula C9H8FNS and a molecular weight of 181.23 . It is also known as Fesoterodine. The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is 1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.Wissenschaftliche Forschungsanwendungen

Materials Science and Polymer Chemistry

Electron Acceptors and Photovoltaics : The synthesis and characterization of novel electron acceptors featuring sulfanyl and nitrile groups, such as 3-[(2-Fluorophenyl)sulfanyl]propanenitrile, have shown promising applications in organic electronics. These compounds are crucial for developing high-performance organic photovoltaics and other electronic devices, where they can improve charge separation and transport properties (Perepichka et al., 2000).

Fuel Cell Membranes : The incorporation of fluorinated compounds into polymers, such as sulfonated poly(arylene ether sulfones) and polytriazoles, has been explored for fuel cell applications. These materials, enhanced by fluorinated groups, exhibit high proton conductivity and thermal stability, making them suitable for use as proton exchange membranes in fuel cells. Studies have demonstrated that the addition of fluorinated groups can significantly improve the membrane's performance in terms of conductivity and stability (Bae et al., 2009), (Singh et al., 2014).

Chemistry and Synthesis

Organic Synthesis : The reactivity of fluorinated nitriles, including compounds like 3-[(2-Fluorophenyl)sulfanyl]propanenitrile, with sulfur(II) chlorides has been investigated, revealing pathways to synthesize N-perfluoromethanesulphenyl-formylimidoylchlorides. This research provides insights into developing new synthetic routes for fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science (Höfs et al., 1983).

Electrolytes for Lithium-Ion Batteries : The development of fluorinated electrolytes for high-voltage lithium-ion batteries represents a significant area of application. Mixtures containing fluorinated compounds have demonstrated improved safety and performance in lithium-ion cells, supporting the operation at higher voltages and enhancing the battery's overall energy density. Such advancements are crucial for the next generation of energy storage technologies (Liu et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H301, H311, H315, H319, H331, and H335 . These codes correspond to various hazards such as toxicity if swallowed (H301), toxicity in contact with skin (H311), skin irritation (H315), eye irritation (H319), toxicity if inhaled (H331), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)sulfanylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFJCXSDORHWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)SCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Fluorophenyl)sulfanyl]propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)

![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)

![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)